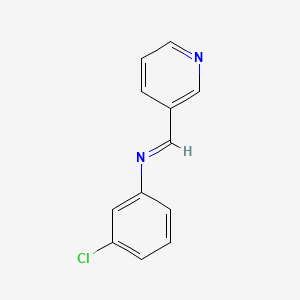
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine is an organic compound that belongs to the class of imines It features a pyridine ring attached to a methanimine group, which is further substituted with a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
作用机制
The mechanism of action of N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further investigation.
相似化合物的比较
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: A compound with a similar chlorophenyl group but different functional groups and applications.
2-chloro-N-(3-chlorophenyl)nicotinamide: Another compound with a chlorophenyl group and a nicotinamide moiety, used in different research contexts.
Uniqueness
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine is unique due to its specific structural features, such as the combination of a pyridine ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
41855-62-3 |
|---|---|
分子式 |
C12H9ClN2 |
分子量 |
216.66 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-9H |
InChI 键 |
ICNPOLZLESTHLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


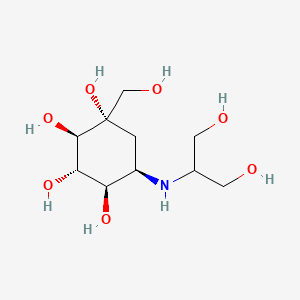

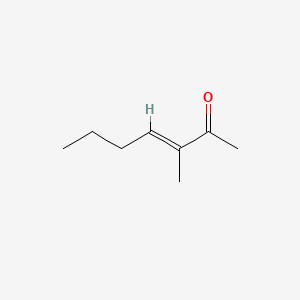
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
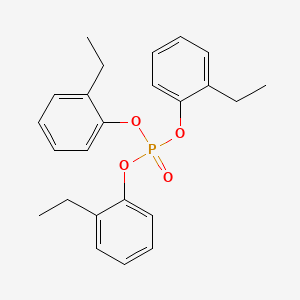
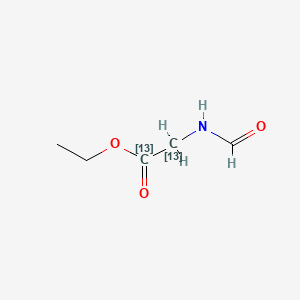
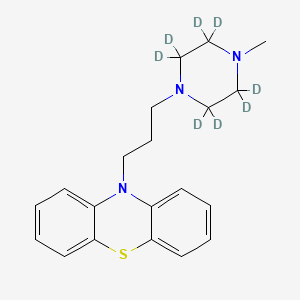
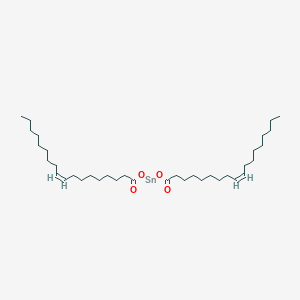
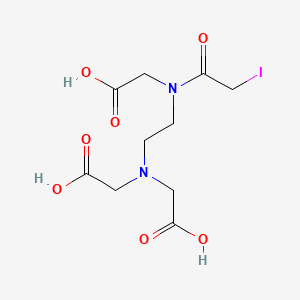
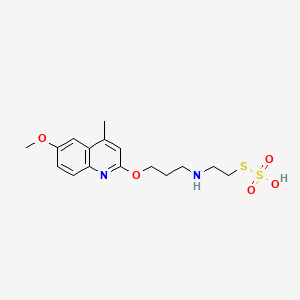
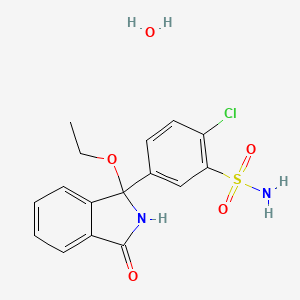
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
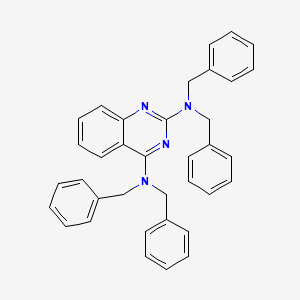
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
